3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Chromene Derivatives : Chromene derivatives, including those with oxadiazole and piperidine components, are synthesized through various chemical reactions. These compounds have been explored for their potential in creating biologically active molecules. For example, chromene heterocycles have been synthesized using piperidine as a base catalyst, showcasing their importance in medicinal chemistry due to their broad range of biological activities (Kangani et al., 2017).
Antimicrobial Agents : Novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one condensed s-triazinyl piperazines and piperidines have been synthesized and evaluated as antimicrobial agents. These compounds have shown promising in vitro biological efficacy against various bacterial and fungal strains, indicating their potential in developing new classes of antimicrobial agents (Patel et al., 2012).
Anticancer Activity : Pyrano[3,2-c]chromene derivatives have been assessed for their in vitro anticancer activity, demonstrating significant effects against various cancer cell lines. The synthesis of these compounds involves reactions facilitated by piperidine, highlighting its role in the development of potential anticancer agents (El-Agrody et al., 2020).
Antimycobacterial Activity : Research on 1,2,4-oxadiazole-pyranopyridine/chromene hybrids has unveiled enhanced antimycobacterial activity, particularly against Mycobacterium tuberculosis. This discovery underscores the significance of these compounds in addressing tuberculosis, with certain hybrids outperforming standard antitubercular drugs (Kumar et al., 2011).
Synthesis of Schiff Bases : Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant in vitro growth inhibition against various microbial strains, highlighting their potential as antimicrobial agents (Bhat et al., 2013).
Properties
IUPAC Name |
3-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(16-11-15-5-1-2-6-17(15)27-21(16)26)24-9-3-4-13(12-24)10-18-22-19(23-28-18)14-7-8-14/h1-2,5-6,11,13-14H,3-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMFMPMDUGWFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.